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molecular formula C14H8N2O4 B8552551 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid CAS No. 89060-86-6

Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid

Cat. No. B8552551
M. Wt: 268.22 g/mol
InChI Key: LWOZEGJRDUVKMN-UHFFFAOYSA-N
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Patent
US05091535

Procedure details

Diethylene glycol monomethyl ether (20 cc) was added to pyrido[3,2-g] quinoline-2,8-dicarboxylic acid (2.01 g, 7.5 mmol) from the above process and cuprous oxide (I) (50 mg, 0.35 mmol), and heated for 5.5 hours at 165° C. Carbon dioxide evolved during the reaction. After the addition of conc. aquous ammonia (25 cc), extracted with dichloromethane (3×100 ml) and dried on potassium carbonate and evaporated dichloromethane to yield pyrido[3,2-g]quinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.01 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]3[CH:14]=[CH:13][C:12](C(O)=O)=[N:11][C:8]=3[CH:9]=2)[CH:4]=[CH:3][C:2]=1C(O)=O.C(=O)=O.N>COCCOCCO>[N:1]1[C:10]2[C:5](=[CH:6][C:7]3[CH:14]=[CH:13][CH:12]=[N:11][C:8]=3[CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
2.01 g
Type
reactant
Smiles
N1=C(C=CC2=CC3=C(C=C12)N=C(C=C3)C(=O)O)C(=O)O
Name
cuprous oxide
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried on potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC3=C(C=C12)N=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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